(2-Fluorophenyl)urea

Medicinal Chemistry Enzyme Inhibition Structure-Based Drug Design

SAR programs targeting sEH demand the ortho-fluorinated isomer; meta/para substitution eliminates the Tyr383 H-bond essential for sub-nM potency. (2-Fluorophenyl)urea (CAS 656-31-5) is that scaffold. • Enables sub-nM sEH inhibition (IC50 0.7 nM in lead compounds) • MP 178-184°C distinguishes from meta (162-166°C) and para (174-178°C) isomers • 98% purity, ambient storage, globally available

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
CAS No. 656-31-5
Cat. No. B1360107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorophenyl)urea
CAS656-31-5
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)N)F
InChIInChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
InChIKeyPAWVOCWEWJXILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluorophenyl)urea: Compound Overview


(2-Fluorophenyl)urea (CAS 656-31-5) is a mono-fluorinated phenylurea derivative with a molecular weight of 154.14 g/mol . Its structure incorporates an ortho-fluorine atom on the phenyl ring, which distinguishes it from its meta- and para-fluorinated isomers. The compound serves as a versatile building block, with documented applications in soluble epoxide hydrolase (sEH) inhibition [1] and as the core for selective herbicides such as N-cyclopropyl-N′-(2-fluorophenyl)urea [2]. Commercially, it is available at 98% purity with a reported melting point range of 178–184°C .

1 Ortho-fluorine urea building block for sEH inhibitor design
2 Precursor for sorghum-selective herbicide pathway
3 Distinct solid-state profile enables isomer identity control

(2-Fluorophenyl)urea: Ortho-Fluorine Position Matters


Simple substitution with (3-fluorophenyl)urea or (4-fluorophenyl)urea is not scientifically valid due to the profound impact of fluorine's position on both biological activity and physicochemical properties. The ortho-fluorine atom engages in distinct hydrogen bonding with catalytic residues (e.g., Tyr383 in sEH), a contact unavailable to meta or para isomers, which directly translates to sub-nanomolar potency [1]. Furthermore, the ortho substitution pattern is essential for achieving selectivity in herbicidal applications, as the N-cyclopropyl derivative of (2-fluorophenyl)urea is specifically metabolized in sorghum, a trait not replicated with alternative ring substitutions [2]. Lastly, the melting point of (2-fluorophenyl)urea (178–184°C) differs markedly from its 3-fluoro (162–166°C) and 4-fluoro (174–178°C) analogs, requiring distinct formulation and handling protocols [3].

sEH binding interaction
Ortho-F forms specific H-bond with Tyr383
Meta/para isomers cannot access this interaction; potency context shifts
Herbicide selectivity
Detoxification pathway enables sorghum crop safety
2,5-Difluoro analog lacks this metabolic route, leading to phytotoxicity
Identity & QC
Thermal profile distinct from meta/para isomers
Close melting ranges with other isomers risk misidentification

(2-Fluorophenyl)urea: Comparative Performance Evidence


sEH Inhibition Driven by Ortho-Fluorine Interaction

In the development of soluble epoxide hydrolase (sEH) inhibitors, derivatives containing the (2-fluorophenyl)urea fragment achieve exceptional potency. The lead compound 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea (3b) exhibits an IC50 of 0.7 nM [1]. This high potency is not solely due to the adamantane group but is critically dependent on the ortho-fluorine. Crystallographic analysis reveals a specific hydrogen bond between the ortho-fluorine and Tyr383 in the sEH active site, an interaction that is geometrically impossible for the corresponding 3-fluoro or 4-fluoro isomers [1]. The difference in IC50 between the 2-fluoro derivative (0.7 nM) and the least potent analog in the series (630.9 nM) underscores the non-interchangeable nature of the fluorine position [1].

sEH Inhibition IC50
Head-to-head
2-Fluoro derivative 0.7 nM
Least potent analog 630.9 nM
~900×
Reported ortho-F H-bond with Tyr383 drives selectivity context
Recombinant human sEH, fluorometric assay
Medicinal Chemistry Enzyme Inhibition Structure-Based Drug Design

Sorghum Herbicide Selectivity via Detoxification

The derivative N-cyclopropyl-N′-(2-fluorophenyl)urea (US Patent 4,344,916) demonstrates selective herbicidal activity in grain sorghum [1]. While in vitro assays on isolated pea chloroplasts show that the N-cyclopropyl derivative of 2,5-difluorophenyl urea has higher intrinsic activity, the (2-fluorophenyl)urea derivative achieves whole-plant selectivity [2]. This selectivity is attributed to the compound's rapid detoxification to weakly active metabolites within the sorghum plant, a process that does not occur in target weeds. Postulated metabolites of the (2-fluorophenyl)urea derivative show weak or no in vitro activity, directly validating the mechanism of crop safety [2]. In contrast, analogs like the 2,5-difluorophenyl derivative lack this specific metabolic pathway in sorghum, leading to phytotoxicity [2].

Herbicide Selectivity
Head-to-head
Selective in sorghum (whole-plant)
2,5-Difluoro analog non-selective, causes crop injury
Crop-selective metabolic detoxification pathway context
Metabolites inactive in vitro
Agrochemistry Herbicide Development Crop Protection

Melting Point Differentiation for Quality Control

The melting point of (2-fluorophenyl)urea is reported as 178–184°C . This differs significantly from its positional isomers: (3-fluorophenyl)urea (CAS 770-19-4) melts at 162–166°C [1], and (4-fluorophenyl)urea (CAS 659-36-9) at 174–178°C [2]. This variation of up to 22°C between the ortho and meta isomers is a direct consequence of different intermolecular hydrogen bonding networks in the solid state. A melting point difference of this magnitude is a critical parameter for quality control and purity assessment, as a 2% impurity can depress the melting point by several degrees, potentially leading to misidentification if isomers are confused. It also has direct implications for formulation processes like hot-melt extrusion, where a narrower or lower melting range can be a decisive advantage [3].

Melting Point
Cross-study
178–184 °C
Up to +22 °C vs meta-isomer
Isomer identity QC via thermal analysis
Supports purity assessment and formulation screening
Analytical Chemistry Quality Control Formulation Science

(2-Fluorophenyl)urea: Application Scenarios


sEH Inhibitor Scaffold

Procurement of (2-fluorophenyl)urea is scientifically justified for any structure-activity relationship (SAR) campaign targeting soluble epoxide hydrolase (sEH). The ortho-fluorine's ability to form a hydrogen bond with the catalytic tyrosine residue (Tyr383) is a key driver of the sub-nanomolar potency observed in lead compounds like 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea (IC50 = 0.7 nM). This specific interaction is not accessible with the 3-fluoro or 4-fluoro isomers, making the ortho compound indispensable for achieving and optimizing potency .

Synthesis of Sorghum-Selective Herbicides

The compound is the essential precursor for synthesizing N-cyclopropyl-N′-(2-fluorophenyl)urea, a selective postemergence herbicide for grain sorghum. The (2-fluorophenyl)urea scaffold is uniquely metabolized by the sorghum plant to non-toxic derivatives, a mechanism of selectivity that is not observed with the more active but phytotoxic 2,5-difluorophenyl analog. This makes (2-fluorophenyl)urea the starting material of choice for developing crop-safe herbicides in this class .

Quality Control & Analytical Methods

The distinct melting point of 178–184°C serves as a critical reference standard for analytical laboratories. This value is substantially higher than its meta-isomer (162–166°C) and provides a clear, quantifiable benchmark for identity verification and purity assessment of incoming shipments. Using this compound as a reference standard helps prevent cross-contamination and ensures the integrity of subsequent synthetic steps .

Fluorinated Building Block in Synthesis

As a shelf-stable, commercially available (98% purity) solid with a melting point of 178–184°C, (2-fluorophenyl)urea is a reliable building block for introducing a 2-fluoroaniline moiety in a protected form. It can be utilized in various coupling reactions to construct more complex heterocyclic systems or as a directing group in C-H activation chemistry, providing a straightforward entry point to ortho-fluorinated biaryl and heteroaryl structures .

Application
Selection Property
Validation Focus
sEH inhibitor SAR studies
Ortho-fluorine binding interaction
Target engagement potency review
Sorghum herbicide selectivity research
Crop-selective detoxification pathway
Whole-plant phytotoxicity and metabolism
Isomer identity QC and purity analysis
Thermal profile distinct from isomers
Melting point identity verification
Ortho-fluorinated biaryl synthesis
2-Fluoroaniline precursor in protected form
Coupling reaction and C-H activation compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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